2,4,6-Trinitrofluoren-9-one
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Overview
Description
2,4,6-Trinitrofluoren-9-one is an organic compound with the molecular formula C13H5N3O7 . It is a yellow crystalline solid that is primarily used in the manufacture of explosives and as a chemical reagent . The compound is known for its high stability and strong oxidizing properties, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrofluoren-9-one can be synthesized through the nitration of fluorenone. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2, 4, and 6 positions on the fluorenone ring .
Industrial Production Methods: In industrial settings, the compound is produced by crystallizing it from a mixture of nitric acid and water (3:1 ratio). The product is then washed with water and dried under vacuum over phosphorus pentoxide (P2O5) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trinitrofluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of nitro groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.
Major Products Formed:
Reduction: Amino derivatives of fluorenone.
Substitution: Various substituted fluorenone derivatives depending on the substituent introduced.
Scientific Research Applications
2,4,6-Trinitrofluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the manufacture of explosives and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrofluoren-9-one involves its strong oxidizing properties. The compound can interact with various molecular targets, including proteins and enzymes, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its use in certain industrial and research applications .
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound widely used as an explosive.
2,4,6-Trinitrophenol (TNP): Known for its use in chemical sensing and as an explosive.
Comparison: 2,4,6-Trinitrofluoren-9-one is unique due to its fluorenone backbone, which imparts different chemical properties compared to other nitroaromatic compounds like TNT and TNP. Its strong oxidizing nature and stability make it particularly valuable in specific industrial applications where other compounds may not be suitable .
Properties
CAS No. |
47271-56-7 |
---|---|
Molecular Formula |
C13H5N3O7 |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
2,4,6-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H5N3O7/c17-13-8-2-1-6(14(18)19)3-9(8)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H |
InChI Key |
JMJOTFMLQNWDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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